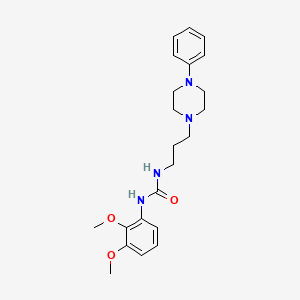
1-(2,3-Dimethoxyphenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethoxyphenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea is a useful research compound. Its molecular formula is C22H30N4O3 and its molecular weight is 398.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2,3-Dimethoxyphenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea (CAS Number: 1206985-41-2) is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H30N4O3, with a molecular weight of 398.5 g/mol. The compound features a urea linkage and a piperazine moiety, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H30N4O3 |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 1206985-41-2 |
Research indicates that compounds containing piperazine and methoxyphenyl groups often exhibit diverse biological activities, including:
- Antitumor Activity : The compound may induce apoptosis in cancer cells through modulation of cell signaling pathways.
- Antidepressant Effects : Piperazine derivatives are known for their psychoactive properties, potentially influencing neurotransmitter systems such as serotonin and dopamine.
- Anti-inflammatory Properties : Some studies suggest that similar compounds can inhibit inflammatory mediators.
Antitumor Activity
A study by Niculescu-Duvaz et al. evaluated the antitumor activity of various piperazine derivatives. While specific data on this compound were not highlighted, similar structures showed significant inhibition against A549 lung cancer cells with IC50 values ranging from 0.01 µM to 0.39 µM in related derivatives .
Antidepressant Activity
Piperazine derivatives have been extensively studied for their antidepressant properties. For instance, a related compound demonstrated significant binding affinity to serotonin receptors, suggesting potential efficacy in mood disorders .
Case Studies
-
Case Study on Antitumor Efficacy :
- Objective : To assess the cytotoxic effects of piperazine derivatives on cancer cell lines.
- Findings : Compounds similar to this compound exhibited significant growth inhibition in various cancer cell lines, particularly A549 and MCF7, with IC50 values indicating potent anticancer activity.
-
Case Study on Neuropharmacological Effects :
- Objective : To evaluate the antidepressant-like behavior of piperazine derivatives.
- Findings : In rodent models, compounds with similar structures improved depressive-like symptoms significantly compared to controls, implicating serotonin and norepinephrine pathways.
Propriétés
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-28-20-11-6-10-19(21(20)29-2)24-22(27)23-12-7-13-25-14-16-26(17-15-25)18-8-4-3-5-9-18/h3-6,8-11H,7,12-17H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMRBEBURAJWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














